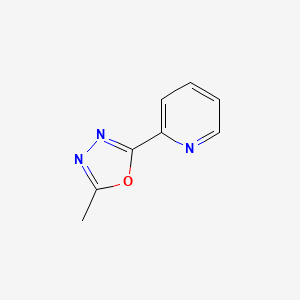

2-Pyridin-2-yl-5-methyl-1,3,4-oxadiazole

Cat. No. B8400237

Key on ui cas rn:

66079-85-4

M. Wt: 161.16 g/mol

InChI Key: JDVGMDNWELATGD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08173682B2

Procedure details

Into each of two microwave vials is added 5-ethyl-6-methoxy-2-methyl-nicotinic acid N′-acetyl-hydrazide (100 mg), tosyl chloride (64 mg, 0.336 mmol), and 2-t-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine on polystyrene (2.2 mmol/g, 634 mg, 1.39 mmol) and anhydrous tetrahydrofuran (6 mL). Each vial is flushed with nitrogen, sealed and heated in the CEM Discover microwave at 145° C. holding at that temperature for 3 min, with a maximum pressure of 6.5 bar. LC/MS shows the reaction is complete. The product from both the vials are combined and evaporated, and the residue is purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane:methanol (49:1). Fractions containing the product are combined and the solvent evaporated and further purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane. Fractions containing the product are combined, evaporated and re-purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane:ethyl acetate (3:1). Fractions containing the product are combined again and evaporated to give 3-ethyl-2-methoxy-6-methyl-5-(5-methyl-[1,3,4]oxadiazol-2-yl-pyridine (95 mg, 73% yield, 2 steps). MS: m/e=234 (M+H); 1H NMR (CDCl3, δ, ppm): 7.86 (1H, s), 4.00 (3H, s), 2.79 (3H, s), 2.55-2.65 (5H, m), 1.21 (3H, t).

Name

5-ethyl-6-methoxy-2-methyl-nicotinic acid N′-acetyl-hydrazide

Quantity

100 mg

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

73%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH:4][NH:5]C(=O)C1C=C(CC)C(OC)=NC=1C)(=[O:3])[CH3:2].S(Cl)([C:22]1[CH:28]=[CH:27][C:25](C)=[CH:24][CH:23]=1)(=O)=O.C([N:34]=P1(N(CC)CC)N(C)CCCN1C)(C)(C)C>O1CCCC1>[CH3:2][C:1]1[O:3][C:22]([C:28]2[CH:27]=[CH:25][CH:24]=[CH:23][N:34]=2)=[N:5][N:4]=1

|

Inputs

Step One

|

Name

|

5-ethyl-6-methoxy-2-methyl-nicotinic acid N′-acetyl-hydrazide

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NNC(C1=C(N=C(C(=C1)CC)OC)C)=O

|

|

Name

|

|

|

Quantity

|

64 mg

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(C1=CC=C(C)C=C1)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)N=P1(N(CCCN1C)C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

145 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Each vial is flushed with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue is purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane:methanol (49:1)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Fractions containing the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

further purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Fractions containing the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

re-purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane:ethyl acetate (3:1)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Fractions containing the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

3 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=NN=C(O1)C1=NC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 95 mg | |

| YIELD: PERCENTYIELD | 73% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |